2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine is a complex organic compound characterized by its unique structural features, which include a pyridine ring substituted with a benzyloxy group and a piperidine moiety. This compound is classified under the category of aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring. The molecular formula for this compound is , and it has a molecular weight of approximately 244.34 g/mol .
The synthesis of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine typically involves several key steps:
These methods may be adapted for industrial production, utilizing continuous flow reactors and optimized conditions to enhance yield and purity.
The molecular structure of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine can be described as follows:
The InChI Key for this compound is NMCBWICNRJLKKM-UHFFFAOYSA-N
and its SMILES representation is CC(C1)N(CC1)C2=CC=CC=N2OC3=CC=CC=C3
.
The chemical reactivity of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine can be explored through various reaction pathways:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine primarily involves its interaction with biological targets such as enzymes and receptors. It is hypothesized that the benzyloxy group and piperidine ring facilitate binding to specific sites on target proteins, modulating their activity. For instance, compounds with similar structures have shown potential as inhibitors of certain metalloenzymes, affecting pathways related to inflammation and neurotransmission .
The physical and chemical properties of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine include:
These properties are critical for understanding how the compound behaves in various environments, influencing its applications in scientific research .
The applications of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine span several fields:
Continued research into this compound could yield valuable information about its efficacy and safety profile, paving the way for future pharmaceutical applications .
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.:
CAS No.:
CAS No.: 951163-61-4